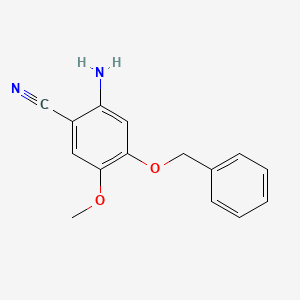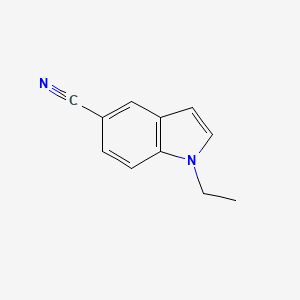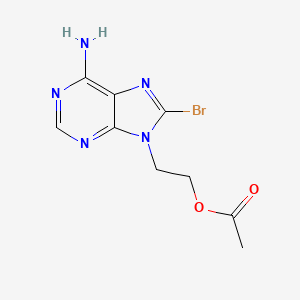
1-(Azidomethyl)-3-bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azidomethyl)-3-bromobenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where a bromine atom is substituted at the third position and an azidomethyl group is attached to the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-3-bromobenzene typically involves the bromination of benzyl azide. The process begins with the formation of benzyl azide through the reaction of benzyl chloride with sodium azide. Subsequently, the bromination of benzyl azide is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions. For example, it can react with electrophiles such as nitronium ions (NO2+) to form nitro derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nitration: Formation of 1-(azidomethyl)-3-bromo-4-nitrobenzene.
Reduction: Formation of 1-(aminomethyl)-3-bromobenzene.
Oxidation: Formation of 1-(azidomethyl)-3-bromo-4-hydroxybenzene.
Aplicaciones Científicas De Investigación
1-(Azidomethyl)-3-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry for the formation of triazoles.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 1-(Azidomethyl)-3-bromobenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction proceeds via a concerted mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azido group to form the triazole ring.
Comparación Con Compuestos Similares
Benzyl Azide: Similar structure but lacks the bromine substituent.
1-Bromo-3-methylbenzene: Similar structure but has a methyl group instead of an azidomethyl group.
1-Azidomethyl-3-chlorobenzene: Similar structure but with a chlorine substituent instead of bromine.
Uniqueness: 1-(Azidomethyl)-3-bromobenzene is unique due to the presence of both the azido and bromo groups, which confer distinct reactivity patterns. The azido group is highly reactive and useful in click chemistry, while the bromo group can participate in various substitution reactions, making this compound versatile for synthetic applications.
Propiedades
IUPAC Name |
1-(azidomethyl)-3-bromobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOCMECOGWAHFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472173 |
Source


|
| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126799-86-8 |
Source


|
| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)


![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)


